molecular formula C7H10NO3P B15480809 N-Methyl-(phenoxy)phosphonamidic acid CAS No. 23505-14-8

N-Methyl-(phenoxy)phosphonamidic acid

Cat. No.: B15480809
CAS No.: 23505-14-8
M. Wt: 187.13 g/mol
InChI Key: SIZSMZMOBOCREQ-UHFFFAOYSA-N
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Description

N-Methyl-(phenoxy)phosphonamidic acid is a phosphonamidic acid derivative of interest in chemical research and development. Compounds within this class, such as N-[methyl(phenoxy)phosphoryl]-1,3-benzothiazol-2-amine , often serve as key intermediates or building blocks in organic synthesis. The structural framework of this compound suggests potential applications in the development of novel molecules for various fields, including medicinal chemistry and materials science. As a phosphonamidic acid ester, its reactivity can be explored in phosphorylation reactions and other transformations. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use, as related compounds can be harmful if swallowed, cause severe skin burns, and serious eye damage .

Properties

CAS No.

23505-14-8

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

IUPAC Name

N-methyl-phenoxyphosphonamidic acid

InChI

InChI=1S/C7H10NO3P/c1-8-12(9,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,9,10)

InChI Key

SIZSMZMOBOCREQ-UHFFFAOYSA-N

Canonical SMILES

CNP(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Phosphinoyl-Substituted Aminomethanephosphonic Acids

Structural Features: These compounds (e.g., dimethylphosphinoylmethyl-imino-bis(methanephosphonic acid)) feature a phosphonic acid (P–O–H) core with phosphinoyl (–PO) and amine substituents. Unlike N-methyl-(phenoxy)phosphonamidic acid, they lack the phenoxy group and instead have alkyl or benzyl substituents . Synthesis: Prepared via the Moedritzer-Irani reaction from amines and formaldehyde/phosphorous acid. The absence of phenoxy groups simplifies their synthesis compared to aromatic-substituted analogs . Applications: Demonstrated biological activity, including antitumor and antimicrobial properties, likely due to their metal-chelating ability .

Phenoxyacetic/Propionic Acid Derivatives (Herbicides)

Structural Features: Herbicides like 2,4-D and MCPA contain a phenoxy group linked to a carboxylic acid (–COOH). In contrast, this compound replaces the carboxylic acid with a phosphonamidic acid group (–PO–NH–) . Environmental Behavior: Phenoxy acids are highly water-soluble and degrade via hydrolysis, photolysis, or microbial action. The phosphonamidic acid group in this compound may confer greater hydrolytic stability due to the P–N bond’s resistance to cleavage . Toxicity: Phenoxy herbicides are regulated due to environmental persistence and toxicity. Phosphonamidic acids, however, are less studied in environmental contexts but may exhibit lower mobility due to stronger adsorption to organic matter .

Phosphonamidic Acid Inhibitors (e.g., Thermolysin Ligands)

Structural Features: Ligands such as P-((benzyloxy)carbonylamino)methyl-N-(alkyl)phosphonamidic acids share the phosphonamidic core but feature benzyloxy and alkyl side chains instead of a phenoxy group . Binding Affinity: Modifications at the nitrogen (e.g., methyl vs. benzyl) significantly impact enzyme inhibition. For instance, ligand 1 (methyl substituent) showed weaker binding to thermolysin compared to bulkier analogs (ligands 2–3) . Synthesis: These compounds are synthesized via multi-step routes involving Schiff base intermediates, highlighting the versatility of phosphonamidic acid chemistry .

Data Table: Key Properties of this compound and Analogs

Compound Core Structure Key Substituents Synthesis Method Key Properties/Applications Reference
This compound Phosphonamidic acid Phenoxy, Methyl Not explicitly reported Hypothesized enzyme inhibition
Dimethylphosphinoylmethyl-imino-bis(methanephosphonic acid) Phosphonic acid Phosphinoyl, Alkyl Moedritzer-Irani reaction Antitumor activity, metal chelation
2,4-D (Herbicide) Carboxylic acid Phenoxy, Chlorine Industrial synthesis Herbicide, environmental persistence
Thermolysin Ligand 1 Phosphonamidic acid Benzyloxy, Methyl Multi-step organic synthesis Enzyme inhibition (KD = 12 µM)

Key Research Findings and Implications

  • Structural Flexibility: The phosphonamidic acid framework allows diverse substitutions, enabling tuning of solubility, stability, and bioactivity. For example, phenoxy groups enhance aromatic interactions in biological targets, while methyl groups reduce steric hindrance .
  • Synthetic Challenges: Introducing phenoxy groups into phosphonamidic acids may require protecting-group strategies to prevent side reactions, as seen in related phosphonic acid syntheses .

Q & A

Q. What computational tools predict the environmental fate of this compound?

  • Tools : Use EPI Suite for biodegradation half-lives and ECOSAR for ecotoxicity profiles. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter, predicting leaching potential .

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